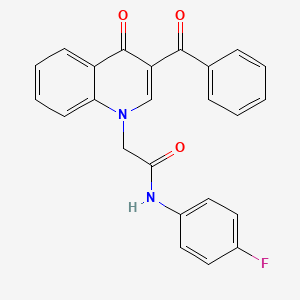

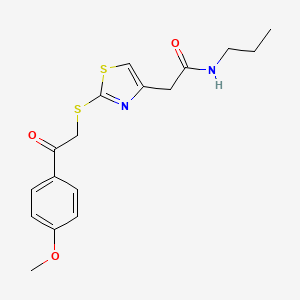

![molecular formula C15H19N3O2S B2945261 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 876887-16-0](/img/structure/B2945261.png)

1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” is a chemical compound . It is part of the heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidines and their derivatives have been described with a wide range of biological potential .

Synthesis Analysis

Heterocyclic pyrimidines can be synthesized by reacting chalcone with guanidine hydrochloride . All the synthesized derivatives are confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It forms a large group of heterocyclic compounds when fused with other analogues .Chemical Reactions Analysis

Pyrimidines and their derivatives have been isolated from the nucleic acid hydrolyses . They have much weaker base than pyridine and are soluble in water .Scientific Research Applications

Synthesis and Antibacterial Activity

- Compounds similar to 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, such as pyrido(2,3-d)pyrimidine derivatives, have been synthesized and shown to exhibit antibacterial activity. Notably, certain derivatives were more active against gram-negative bacteria, including Pseudomonas aeruginosa, than some existing antibacterial agents (Matsumoto & Minami, 1975).

Synthesis of Heterocyclic Systems

- Research has demonstrated the synthesis of new heterocyclic systems starting from compounds structurally related to 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid. These include pyrimidine derivatives, which are important in the development of new pharmaceuticals (Sirakanyan et al., 2019).

Synthesis of Functionalized Tetrahydropyridines

- In another study, ethyl 2-methyl-2,3-butadienoate, structurally similar to the compound , was used in a phosphine-catalyzed annulation process to synthesize highly functionalized tetrahydropyridines. This demonstrates the compound's utility in creating complex organic molecules (Zhu, Lan, & Kwon, 2003).

Development of Analgesic and Anti-Inflammatory Agents

- Novel derivatives of 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid have been synthesized and evaluated for their potential as analgesic and anti-inflammatory agents. Some compounds exhibited significant inhibitory activity and were compared with standard drugs in their efficacy (Abu‐Hashem et al., 2020).

Synthesis of Antimicrobial Agents

- The compound and its derivatives have also been used in synthesizing new antimicrobial agents. This includes the synthesis of pyridothienopyrimidines and related compounds with antimicrobial activities comparable to known drugs (Hossan et al., 2012).

Anticancer and Anti-Inflammatory Applications

- Research into pyrazolopyrimidines derivatives, related structurally to the compound , has revealed their potential as anticancer and anti-5-lipoxygenase agents. This underscores the compound's relevance in developing new treatments for cancer and inflammation (Rahmouni et al., 2016).

properties

IUPAC Name |

1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-3-11-8-12-13(16-9(2)17-14(12)21-11)18-6-4-10(5-7-18)15(19)20/h8,10H,3-7H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRJOLQSUQVNSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=C(N=C2S1)C)N3CCC(CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

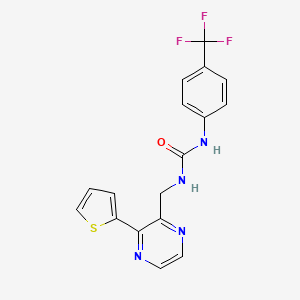

![[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2945182.png)

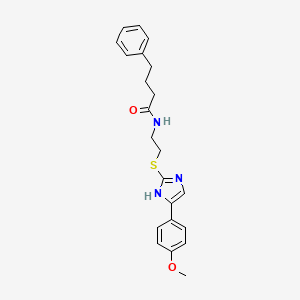

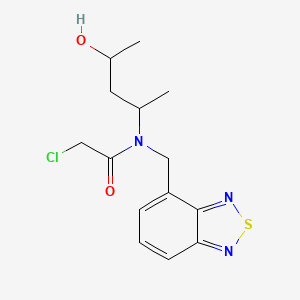

![3-chloro-N-[2-(2-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2945184.png)

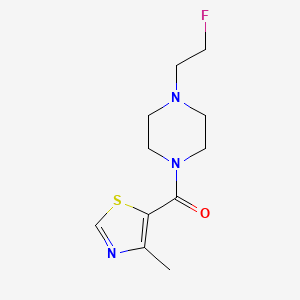

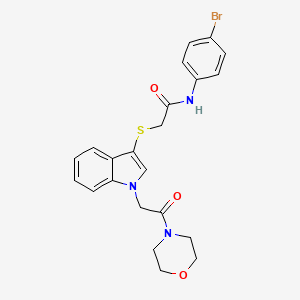

![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B2945191.png)

![Ethyl 2-[2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]benzenecarboxylate](/img/structure/B2945193.png)

![1-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2945194.png)

![4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2945195.png)